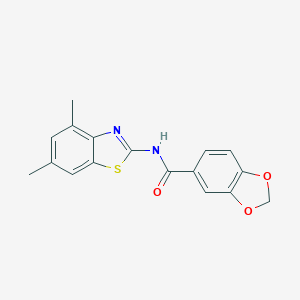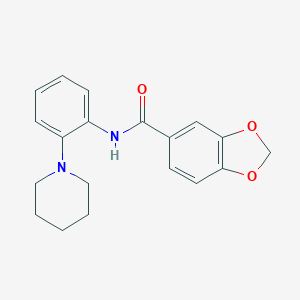![molecular formula C18H27N3OS B251394 3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. In
Mécanisme D'action
TAK-659 works by irreversibly binding to BTK and inhibiting its activity. BTK is an important enzyme that plays a crucial role in the development and function of B-cells. When B-cells are activated by antigens, BTK is activated and triggers a signaling pathway that leads to the production of antibodies. By inhibiting BTK, TAK-659 blocks this signaling pathway and prevents the production of antibodies, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of B-cell malignancies, including CLL and NHL. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its potency and specificity for BTK. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, which can reduce the risk of off-target effects. However, one limitation of using TAK-659 in lab experiments is its irreversible binding to BTK, which can make it difficult to study the long-term effects of BTK inhibition.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in B-cell malignancies. Another area of interest is the study of TAK-659 in other diseases that are associated with B-cell dysfunction, such as autoimmune diseases and allergies. Finally, further research is needed to fully understand the long-term effects of BTK inhibition and the potential risks associated with irreversible binding to BTK.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is reacted with 3-methylbutanoyl chloride to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has potential applications in medical research, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors such as TAK-659 have been shown to be effective in suppressing the growth and proliferation of B-cell malignancies by blocking the signaling pathways that are activated by B-cell receptors.
Propriétés
Formule moléculaire |
C18H27N3OS |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
Clé InChI |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
